molecular formula C7H13NO4 B573490 Methyl methoxy(propanylamino)acetate CAS No. 170170-62-4

Methyl methoxy(propanylamino)acetate

Cat. No.: B573490
CAS No.: 170170-62-4
M. Wt: 175.184
InChI Key: YEVNQLVDODONKB-UHFFFAOYSA-N
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Description

Methyl methoxy(propanylamino)acetate is an ester derivative featuring a methoxy group, a propanylamino substituent, and an acetate backbone. The methoxy group enhances solubility in non-polar media, while the propanylamino moiety may confer nucleophilic or coordinating properties. Comparative analysis with structurally related esters (e.g., methoxy-substituted acetates, amino-containing esters) provides insights into its likely physicochemical and hazardous properties .

Properties

CAS No.

170170-62-4

Molecular Formula

C7H13NO4

Molecular Weight

175.184

IUPAC Name

methyl 2-methoxy-2-(propanoylamino)acetate

InChI

InChI=1S/C7H13NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h6H,4H2,1-3H3,(H,8,9)

InChI Key

YEVNQLVDODONKB-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(=O)OC)OC

Synonyms

Acetic acid, methoxy[(1-oxopropyl)amino]-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of Methyl methoxy(propanylamino)acetate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound* Not Available C₇H₁₃NO₄ ~175.18 (estimated) Methoxy, propanylamino, ester Hypothesized: Drug intermediates, ligands
Ethyl 2-methoxyacetate 110-49-6 C₅H₁₀O₃ 118.13 Methoxy, ester Solvent, flavoring agent
Methoxypropylacetate (PMA) 108-65-6 C₆H₁₂O₃ 132.16 Methoxy, acetate Industrial solvent (paints, coatings)
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxy, ester Chemical intermediate
Butyl 3-methoxyacetate 4435-53-4 C₇H₁₄O₃ 146.18 Methoxy, ester Plasticizer, resin modifier

Physicochemical Properties

  • Solubility: Methoxy groups generally improve solubility in organic solvents. For example, Methoxypropylacetate (PMA) is fully miscible with alcohols and ketones , whereas Methyl 2-hydroxyacetate’s hydroxyl group increases polarity, enhancing water solubility . The propanylamino group in the target compound may reduce hydrophobicity compared to PMA.
  • Volatility : Ethyl 2-methoxyacetate (BP: 144°C) is less volatile than Methyl 2-hydroxyacetate (BP: 117°C) due to its larger alkyl chain . The target compound’s volatility is expected to align with PMA (BP: 146–152°C) .
  • Reactivity: Amino groups (e.g., propanylamino) can act as nucleophiles or participate in Schiff base formation, distinguishing the target compound from non-amino analogs like PMA.

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